C24H23ClFN3O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ASN 05583586 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of specific starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as ethyl chloroformate . The process may involve heating, stirring, and purification steps like recrystallization to achieve a high yield and purity of the final product .
Analyse Chemischer Reaktionen
ASN 05583586: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
ASN 05583586: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ASN 05583586 involves its interaction with specific molecular targets within cells. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ASN 05583586: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with related molecular formulas or functional groups. For example, compounds with similar aromatic rings or halogen substitutions may exhibit comparable chemical behaviors.
Eigenschaften
Molekularformel |
C24H23ClFN3O5 |
---|---|
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5'-fluoro-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H23ClFN3O5/c1-34-10-2-9-29-21(31)17-18(22(29)32)24(15-11-14(26)7-8-16(15)27-23(24)33)28-19(17)20(30)12-3-5-13(25)6-4-12/h3-8,11,17-20,28,30H,2,9-10H2,1H3,(H,27,33)/t17-,18-,19-,20-,24-/m1/s1 |
InChI-Schlüssel |
JPOAXAPWQVPKAA-UFUUVDDWSA-N |
Isomerische SMILES |
COCCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
Kanonische SMILES |
COCCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.